N-Butyl-N-(3-cyclohexyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide
Description
N-Butyl-N-(3-cyclohexyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexyl group attached to an oxadiazole ring, which is further connected to a butyl and a methylpropanamide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Properties
CAS No. |
62347-84-6 |
|---|---|
Molecular Formula |
C16H27N3O2 |
Molecular Weight |
293.40 g/mol |
IUPAC Name |
N-butyl-N-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)-2-methylpropanamide |
InChI |
InChI=1S/C16H27N3O2/c1-4-5-11-19(15(20)12(2)3)16-17-14(18-21-16)13-9-7-6-8-10-13/h12-13H,4-11H2,1-3H3 |
InChI Key |
VZUZDLQVVIKQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=NO1)C2CCCCC2)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-cyclohexyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the oxadiazole intermediate.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the oxadiazole intermediate with butylamine and 2-methylpropanoyl chloride under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-cyclohexyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring to form amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Butyl-N-(3-cyclohexyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-cyclohexyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-Butyl-N-(3-cyclohexyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide can be compared with other similar compounds, such as:
N-Butyl-N-(3-phenyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide: This compound has a phenyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
N-Butyl-N-(3-cyclohexyl-1,2,4-thiadiazol-5-YL)-2-methylpropanamide: The oxadiazole ring is replaced with a thiadiazole ring, potentially altering its reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
